molecular formula C15H21BN2O3 B1425313 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine CAS No. 1310705-10-2

5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine

Cat. No. B1425313
M. Wt: 288.15 g/mol
InChI Key: KHQPNTUINXYCKH-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine is a useful research compound. Its molecular formula is C15H21BN2O3 and its molecular weight is 288.15 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound is synthesized through a multi-step substitution reaction, as demonstrated in research involving similar boric acid ester intermediates with benzene rings. These synthesis processes are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).

  • Crystallographic and Conformational Analyses : X-ray diffraction is used to measure single crystals of similar compounds, providing insight into crystallographic and conformational properties. Density Functional Theory (DFT) further confirms these molecular structures, aligning them with crystal structures determined by X-ray diffraction (Huang et al., 2021).

Physicochemical Properties

  • Molecular Electrostatic Potential and Orbitals : DFT is also employed to investigate the molecular electrostatic potential and frontier molecular orbitals of such compounds. This analysis reveals various physicochemical properties, essential for understanding the behavior and potential applications of the compound in different scientific contexts (Huang et al., 2021).

Applications in Materials Science

  • Conjugated Polymers : Research on polymers containing pyrrolo[3,2-b]pyrrole units, which are structurally related, shows applications in materials science. These polymers are synthesized via palladium-catalyzed polycondensation, demonstrating their utility in creating deeply colored polymers with significant solubility in organic solvents (Welterlich, Charov, & Tieke, 2012).

  • Functionalized Isoxazoles and Heterocycles : The compound's structural analogs have been used to create highly functionalized isoxazoles and heterocycles, indicating potential utility in the synthesis of novel organic compounds and materials (Ruano, Fajardo, & Martín, 2005).

Pharmaceutical and Biomedical Research

  • Synthesis of Radioactive Ligands : Analogous compounds have been synthesized for use as radioactive ligands in biomedical imaging. This demonstrates the potential of similar compounds in creating specific radiopharmaceuticals for imaging applications (Kim & Choe, 2020).

  • Nalidixic Acid Analogs : Some structurally related pyrrolopyridines have been synthesized as analogs of nalidixic acid, showing antibacterial activity. This suggests possible applications in developing new antimicrobial agents (Toja et al., 1986).

properties

IUPAC Name

5-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-9-18(5)12-8-17-13(19-6)7-10(11)12/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQPNTUINXYCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CN=C(C=C23)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine

CAS RN

1310705-10-2
Record name 5-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
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5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
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5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
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5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
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5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
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5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine

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